molecular formula C12H11NO3S B14846975 2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid

2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid

Cat. No.: B14846975
M. Wt: 249.29 g/mol
InChI Key: UQUSJYYMYAHWSX-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, which is attached to the thiazole ring The carboxylic acid group is located at the 5-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Ring: The phenyl ring with methoxy and methyl substituents can be introduced through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative of the phenyl ring with a halogenated thiazole.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity for its molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a thiazole ring.

    4-Methoxyphenylboronic acid: Lacks the methyl group and thiazole ring but contains a methoxy group on the phenyl ring.

    3-Methoxyphenylboronic acid: Contains a methoxy group on the phenyl ring but lacks the methyl group and thiazole ring.

Uniqueness

2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid is unique due to the presence of both a thiazole ring and a carboxylic acid group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-(3-methoxy-4-methylphenyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-7-3-4-8(5-9(7)16-2)11-13-6-10(17-11)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

UQUSJYYMYAHWSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=C(S2)C(=O)O)OC

Origin of Product

United States

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